molecular formula C₂₅H₃₄O₇ B1141419 23-Hydroxybudesonide CAS No. 109423-03-2

23-Hydroxybudesonide

カタログ番号 B1141419
CAS番号: 109423-03-2
分子量: 446.53
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 23-hydroxybudesonide and related compounds often involves hydroxylation reactions, where a hydrogen atom is replaced by a hydroxyl group (OH). A method reported for the hydroxylation of steroids at carbon 21, which is closely related to the 23 position of interest, involves adrenal tissue preparations and a microsomal fraction of beef adrenals in the presence of reduced nucleotides and atmospheric oxygen (Ryan & Engel, 1957). Another relevant synthesis approach describes the direct hydroxylation at C-23 using the oxidoperoxymolybdenum (hexamethylphosphoric triamide) pyridine complex, showcasing a method for introducing a hydroxyl group at specific positions on steroid frameworks (Kutner & Jaworska, 1982).

Molecular Structure Analysis

The molecular structure of 23-hydroxybudesonide, like that of other hydroxylated steroids, is complex and features multiple chiral centers. The absolute configuration at C-23, crucial for its biological activity, can be determined through techniques such as molecular rotation and circular dichroism measurements. This structural complexity plays a significant role in the compound's chemical behavior and interaction with biological molecules.

Chemical Reactions and Properties

23-Hydroxybudesonide can participate in various chemical reactions characteristic of hydroxylated steroids, including esterification, oxidation, and conjugation reactions. These transformations can affect the compound's solubility, reactivity, and biological activity. The presence of a hydroxyl group at the 23 position influences the compound's physicochemical properties, such as its critical micellar concentration and hydrophilicity, compared to non-hydroxylated counterparts (Roda et al., 1990).

科学的研究の応用

  • Metabolism of Budesonide : A study by Edsbäcker et al. (1987) explored the metabolism of budesonide in rats, mice, and humans. The study found that epimer 22S of budesonide produces a metabolite tentatively identified as 23-hydroxybudesonide, indicating the role of this compound in the metabolic pathway of budesonide (Edsbäcker et al., 1987).

  • Pharmacokinetics and Liver Distribution : Guo et al. (2018) established a method for the determination of 23-hydroxybetulinic acid, a compound similar in structure to 23-Hydroxybudesonide, in rat plasma and liver. This method was applied to a pharmacokinetics and liver distribution study, providing insight into the compound's behavior in biological systems (Guo et al., 2018).

  • Liver First-Pass Effect and Distribution : Tian et al. (2018) conducted a study on the pharmacokinetics, liver first-pass effect, and distribution of various compounds including 23-hydroxybetulinic acid. This research adds to the understanding of how compounds similar to 23-Hydroxybudesonide are processed in the body (Tian et al., 2018).

  • Antitumor Activities : Research by Zheng et al. (2010) explored the antitumor activities of 23-Hydroxybetulinic acid and its synergistic effects with doxorubicin. This study highlights the potential application of compounds like 23-Hydroxybudesonide in cancer treatment (Zheng et al., 2010).

  • Apoptotic Effect in Cancer Treatment : Ji et al. (2002) investigated the apoptotic effects of 23-Hydroxybetulinic acid on human leukemia HL-60 cells, further emphasizing the potential of this compound in cancer therapy (Ji et al., 2002).

将来の方向性

While there are no specific future directions mentioned for 23-Hydroxybudesonide, the pharmacological treatment of Generalised Anxiety Disorder suggests the modulation of either the serotonin or the GABA neurotransmitter systems as the basis for the most effective treatments7. This could potentially open up new avenues for research into 23-Hydroxybudesonide and its applications.


Please note that this information is based on the available resources and may not be fully comprehensive.


特性

IUPAC Name

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKEHNWUXWRPI-ONOUISOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

23-Hydroxybudesonide

Citations

For This Compound
10
Citations
JR Richter - Topical Corticosteroids, 1992 - karger.com
… vitro a total of five metabolites: 16a-hydroxyprednisolone, 6ß-hydroxybudesonide, 23-hydroxybudesonide, A6-budesonide and one unknown compound have been isolated [14], These …
Number of citations: 1 karger.com
S Edsbäcker, P Andersson, C Lindberg… - Drug Metabolism and …, 1987 - ASPET
… Epimer 22R gave 16 alpha-hydroxyprednisolone, while epimer 22S produced a metabolite tentatively identified as 23-hydroxybudesonide. Otherwise, budesonide followed the general …
Number of citations: 90 dmd.aspetjournals.org
F Oueslati, A Siaї, E Hentati, SB Amor, N Fenina… - dshs-koeln.de
… mg) showed that BUD is converted to 16α-hydroxyprednisolone, 16α-hydroxyprednisone, 6β-hydroxybudesonide, 3α, 3β–dihydro-16α-hydroxy-prednisone and 23-hydroxybudesonide. …
Number of citations: 0 www.dshs-koeln.de
P Andersson, LE Appelgren… - Acta pharmacologica et …, 1986 - Wiley Online Library
… and 23-hydroxybudesonide. Budesonide eluted at 22-28 min. and the metabolites at 3841 … de, 23-hydroxybudesonide and A6-budesonide (Edsbacker ct ul., unpublished results). In the …
Number of citations: 14 onlinelibrary.wiley.com
AB Freeling - 1990 - spiral.imperial.ac.uk
… The 22S epimer is metabolised to 23hydroxybudesonide by rat liver, whereas the 22R epimer … metabolised to 16a-hydroxyprednisolone and the 22S epimer to 23-hydroxybudesonide. …
Number of citations: 2 spiral.imperial.ac.uk
A Hobson - 2023 - books.google.com
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6βhydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 1 books.google.com
A Hobson - The Medicinal Chemistry of Glucocorticoid Receptor …, 2023 - Springer
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6β-hydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 0 link.springer.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 6 www.mdpi.com
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
JR Richter - Topical Corticosteroids, 1992 - Karger
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。